3-(Dimethylamino)propylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

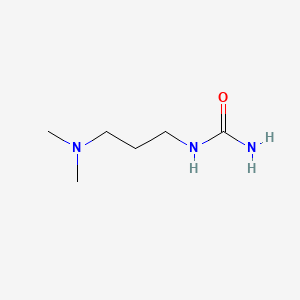

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-9(2)5-3-4-8-6(7)10/h3-5H2,1-2H3,(H3,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBUJGYWCCLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044912 | |

| Record name | 1-[3-(Dimethylamino)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31506-43-1 | |

| Record name | [3-(Dimethylamino)propyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31506-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-(Dimethylamino)propyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031506431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[3-(Dimethylamino)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 31506-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-(DIMETHYLAMINO)PROPYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KSE2024MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Fine Organic Chemicals Research

1,3-Bis[3-(dimethylamino)propyl]urea is classified as a fine organic chemical intermediate, a designation for complex chemical substances produced in moderate quantities for specialized applications. patsnap.com Its utility spans a wide array of high-value industries. In polymer chemistry, it is principally used as a catalyst for the production of polyurethane foams and as a curing agent in epoxy chemistry. wikipedia.org2017erp.com The compound's influence extends to the synthesis of other important chemicals; for example, it is a precursor for polyquaternary ammonium (B1175870) salts, which are used in daily chemicals, textiles, and water treatment. patsnap.com Its diverse applications in the production of medicines, pesticides, dyes, electroplating intermediates, and materials for semiconductor manufacturing underscore its importance as a versatile building block in organic synthesis. patsnap.com

| Industry | Application of 1,3-Bis[3-(Dimethylamino)propyl]urea |

|---|---|

| Polymer Chemistry | Catalyst for polyurethane foam, Curing agent for epoxy resins. wikipedia.org2017erp.com |

| Chemical Synthesis | Intermediate for polyquaternary ammonium salts, Reagent in organic synthesis. patsnap.com |

| Manufacturing | Used in the production of dyes, petrochemicals, and semiconductors. patsnap.com |

| Pharmaceuticals | Serves as an intermediate in the development of therapeutic compounds. myskinrecipes.com |

Historical Development and Early Research Trajectories in Urea Derivatives

The scientific journey of urea (B33335) derivatives began with a landmark discovery in 1828 by the German chemist Friedrich Wöhler. wikipedia.orgacs.org He synthesized urea, an organic compound, from inorganic reactants (ammonium cyanate), a feat that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. acs.orgpedsendo.org This synthesis is widely regarded as a pivotal moment that marked the dawn of modern organic chemistry. uniroma1.itnih.gov

Following Wöhler's discovery, research into urea and its derivatives expanded significantly. nih.gov The unique properties of the urea functional group, particularly its ability to form strong and directional hydrogen bonds, made its derivatives attractive candidates for a multitude of applications. jst.go.jpresearchgate.net Early research led to the discovery of urea-based compounds with potent biological activity, paving the way for their central role in medicinal chemistry and drug discovery. nih.gov Over the decades, the synthetic methodologies for creating urea derivatives have evolved from using hazardous reagents like phosgene to safer and more efficient processes. nih.gov Today, urea derivatives are integral components in pharmaceuticals, agrochemicals, resins, and advanced materials, demonstrating a rich and evolving research trajectory that began with Wöhler's foundational work. nih.gov

| Year | Milestone | Significance |

|---|---|---|

| 1773 | Hillaire Marin Rouelle first discovers and isolates urea from urine. ureaknowhow.com | Initial identification of the core compound. |

| 1828 | Friedrich Wöhler synthesizes urea from ammonium (B1175870) cyanate. wikipedia.orgacs.orgwikipedia.org | Considered the starting point of modern organic chemistry; challenged the theory of vitalism. uniroma1.itnih.gov |

| Late 19th Century | Alexander I. Basaroff discovers urea formation from ammonium carbamate at elevated pressure and temperature. ureaknowhow.com | Laid the groundwork for industrial urea production methods. |

| 20th Century | Development of diverse synthetic methods and applications for urea derivatives. nih.gov | Established urea derivatives as key components in medicinal chemistry, polymer science, and agriculture. nih.gov |

Structural Significance and Functional Group Analysis in 1,3 Bis 3 Dimethylamino Propyl Urea Studies

Direct Urea Condensation with N,N-Dimethyl-1,3-Propanediamine

A principal and straightforward method for synthesizing 1,3-Bis[3-(dimethylamino)propyl]urea involves the direct condensation reaction between urea and N,N-Dimethyl-1,3-propanediamine. patsnap.comchemicalbook.com In this process, the two reactants are mixed and heated, leading to the formation of the desired disubstituted urea and the release of ammonia. chemicalbook.com The reaction is typically conducted by heating a mixture of the amine and urea to approximately 125°C and maintaining it under reflux for several hours. To drive the reaction to completion, the ammonia byproduct is continuously removed, often by passing a stream of an inert gas like nitrogen through the reaction mixture. chemicalbook.com

To enhance the efficiency and yield of the direct condensation method, protective reagents or catalysts are often employed. patsnap.com These agents help to mitigate side reactions and facilitate the primary reaction pathway. Commonly used additives include hydrazine (B178648) derivatives such as hydrazine hydrate, semicarbazide hydrochloride, and carbohydrazide. patsnap.com These compounds are added in small quantities to the initial mixture of urea and N,N-Dimethyl-1,3-propanediamine. patsnap.com The presence of these protective agents contributes to achieving high product yields. patsnap.com

Optimizing reaction conditions is critical for maximizing the yield and purity of 1,3-Bis[3-(dimethylamino)propyl]urea. The process typically involves a multi-stage heating profile. Initially, the mixture is heated to a moderate temperature of around 105-110°C. patsnap.com After a short period, the temperature is incrementally raised, first to 130°C and then to 150°C, with the reaction held at each stage for approximately one hour. patsnap.com

Following the reaction, the excess, unreacted N,N-Dimethyl-1,3-propanediamine is removed via distillation under reduced pressure. This purification step yields the final product as a colorless, transparent, and viscous liquid. patsnap.com By carefully controlling the temperature stages and utilizing protective agents, yields based on the initial amount of urea can be consistently high, often exceeding 92%. patsnap.com

Table 1: Examples of Direct Condensation Reaction Conditions and Yields

| Urea (g) | N,N-Dimethyl-1,3-propanediamine (g) | Protective Agent(s) | Temperature Profile | Yield (based on urea) | Source |

|---|---|---|---|---|---|

| 4.38 | 18.6 | 0.5g of 85% hydrazine hydrate | 105-110°C → 130°C (1h) → 150°C (1h) | 92.6% | patsnap.com |

| 11.7 | 38.7 | 0.3g semicarbazide hydrochloride, 0.1g of 85% hydrazine hydrate | ~110°C → 130°C (1h) → 150°C (1h) | 93.4% | patsnap.com |

| 17.0 | 66.84 | 0.3g carbohydrazide | ~110°C → 130°C (1h) → 150°C (1h) | 94.0% | patsnap.com |

| 15.01 | 51.09 | None specified | 125°C (8h) | 88.65% | chemicalbook.com |

Carbonate-Mediated Synthesis Pathways

An alternative to direct condensation with urea involves the use of carbonate compounds as the carbonyl source. These methods provide a different route to the formation of the urea linkage and can offer advantages in terms of reaction control and product purity.

A significant carbonate-mediated pathway employs bis(trichloromethyl)carbonate, also known as triphosgene. google.com This process begins by dissolving N,N-Dimethyl-1,3-propanediamine in a suitable organic solvent. A solution of bis(trichloromethyl)carbonate is then added dropwise to the reaction mixture. This initial reaction forms the hydrochloride salt of N,N'-bis(3-dimethylaminopropyl)urea. google.com Subsequently, an alkali solution, such as potassium carbonate or sodium hydroxide, is added to neutralize the hydrochloride salt, yielding the final product in an aqueous solution. google.com The final steps involve azeotropic water separation, filtration to remove salts, and distillation to remove the solvent, resulting in the purified target compound. google.com This method is noted for its high product yield and purity, making it suitable for industrial applications. google.com

In the synthesis route utilizing bis(trichloromethyl)carbonate, the choice of solvent and precise temperature control are crucial for success. google.com Inert organic solvents that can form an azeotrope with water, such as benzene, toluene, or xylene, are preferred. Toluene is a commonly used solvent for this process. google.com

Temperature management is critical during the addition of the bis(trichloromethyl)carbonate solution. The reaction temperature is typically maintained below 10°C, though it can range from 0°C to 50°C. google.com After the initial addition, the mixture is stirred for an additional period to ensure the reaction proceeds to completion. Following neutralization, the mixture is heated to facilitate azeotropic distillation to remove water. google.com Careful control of these parameters ensures high yields, often exceeding 90%, with product purity greater than 98%. google.com

Table 2: Examples of Carbonate-Mediated Synthesis Conditions and Yields

| N,N-Dimethyl-1,3-propanediamine (mol) | Bis(trichloromethyl)carbonate (mol) | Solvent | Temperature Control | Neutralizing Agent | Yield | Purity | Source |

|---|---|---|---|---|---|---|---|

| 3 | 0.5 | Toluene | Below 10°C | Sodium Hydroxide | 86% | >98% | google.com |

| 3 | 0.5 | Toluene | Below 10°C | Potassium Carbonate | 88% | >98% | google.com |

| 3.5 | 0.5 | Toluene | Below 10°C | Potassium Carbonate | 91% | >98% | google.com |

| 3 | 0.5 | Toluene | Below 30°C | Potassium Carbonate | 91% | >98% | google.com |

Advanced Synthetic Strategies for 1,3-Bis[3-(Dimethylamino)propyl]urea

While direct condensation and carbonate-mediated pathways represent the most well-documented and industrially applied methods for synthesizing 1,3-Bis[3-(Dimethylamino)propyl]urea, the broader field of chemical synthesis is continually evolving. Research into more sustainable and efficient chemical processes is ongoing. General advancements in urea synthesis include electrocatalytic methods that couple CO2 and nitrogen sources, as well as solvent-and-catalyst-free approaches using alternative reagents like catechol carbonate. d-nb.infonih.govunibo.it However, the specific application of these advanced strategies for the targeted synthesis of 1,3-Bis[3-(Dimethylamino)propyl]urea is not yet widely established in scientific literature. The existing methods remain the primary and proven routes for obtaining this compound.

Applications of 1,3 Bis 3 Dimethylamino Propyl Urea in Advanced Chemical Systems

Reagent in Organic Synthesis

It serves as a valuable intermediate in the synthesis of various organic compounds. ontosight.aiontosight.ai Its reactive nature allows it to be a building block for creating more complex molecules with specific desired properties. ontosight.ai

Role in Pharmaceutical and Agrochemical Research

In pharmaceutical research, it is used as an intermediate in the synthesis of certain drug compounds. ontosight.aiontosight.ai Its ability to form bonds with other molecules facilitates the creation of complex pharmaceutical agents. ontosight.ai It also finds use as an intermediate in the production of agrochemicals. ontosight.ai

The Derivative: 1,3 Bis 3 Dimethylamino Propyl Urea

Synthesis and Formation

The synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea can be achieved by reacting N,N-dimethyl-1,3-propanediamine with urea (B33335). patsnap.com One method involves mixing the reactants and heating them in the presence of a catalyst like hydrazine (B178648) hydrate, with yields reported to be over 90%. patsnap.com Another synthetic route involves reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate. google.com The reaction of 3-(dimethylamino)propylamine with urea can also produce this compound.

Applications and Relevance

This derivative has a wide range of applications.

It is used as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams. wikipedia.org The tertiary amine groups in its structure contribute to its catalytic activity. wikipedia.org

1,3-Bis[3-(dimethylamino)propyl]urea is utilized as a reagent in organic synthesis, particularly in the synthesis of peptides and proteins. alfa-chemical.com It is also used to create other complex organic molecules like amines and amides. alfa-chemical.com

In industrial settings, it is used in the production of resins. smolecule.com It is also a component in the synthesis of polyquaternary ammonium (B1175870) salts, which have applications as biocides, algaecides, and in electroplating. patsnap.com

Theoretical and Computational Chemistry of 1,3-Bis[3-(Dimethylamino)propyl]urea

Computational studies provide insights into the properties of 1,3-Bis[3-(dimethylamino)propyl]urea.

The molecular structure consists of a central urea group with two 3-(dimethylamino)propyl chains attached. The molecule has a calculated topological polar surface area (TPSA) of 47.61 Ų, which is relevant to its interactions with other molecules. chemscene.com

The molecule possesses eight rotatable bonds, giving it significant conformational flexibility. Computational analysis indicates that it can exist in multiple conformational states, with the propyl chains adopting various folded and extended arrangements.

Understanding the effects of related compounds like 1-[3-(Dimethylamino)propyl]-3-ethylurea (EDU) on spectroscopic analyses is important. Studies have shown that the presence of such coupling agents can influence the secondary structure of peptides, which can be observed through techniques like circular dichroism.

The reactivity and stability of urea derivatives can be influenced by the solvent environment. For instance, in the hydrolysis of related carbodiimides, neutral pH conditions (pH 6.5) and room temperature can accelerate the reaction. The polarity of the solvent is also a critical factor; non-polar solvents like chloroform (B151607) or dichloromethane (B109758) are often used to minimize side reactions during synthesis. The stability of 1,3-Bis[3-(dimethylamino)propyl]urea can be affected by environmental factors such as temperature and pH. cymitquimica.com

Q & A

Q. What are the key physicochemical properties of 3-(Dimethylamino)propylurea relevant to experimental design?

The compound has a molecular formula of C₆H₁₅N₃O (molecular weight: 145.203 g/mol), a density of 1.005 g/cm³ , and a boiling point of 224.4±32.0°C at 760 mmHg. Its low LogP value (0.97) suggests moderate hydrophilicity, which influences solvent selection for reactions or solubility studies. Storage at room temperature is recommended due to its stability under ambient conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE): NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles .

- Exposure Controls: Mechanical ventilation to minimize aerosol inhalation and immediate access to safety showers/eye wash stations .

- Hygiene Practices: Decontaminate clothing before reuse and avoid direct skin contact due to uncharacterized toxicological hazards .

Q. How can researchers ensure accurate identification of this compound given nomenclature variations?

Cross-validate using CAS numbers (e.g., 31506-43-1 or 52338-87-1 for related isomers) and structural identifiers (e.g., SMILES: CCCNC(C)C(C)C). Refer to authoritative databases like PubChem and regulatory documents to resolve ambiguities in synonyms (e.g., "3-dimethylaminopropylurea" vs. "1,3-bis[3-(dimethylamino)propyl]urea") .

Advanced Research Questions

Q. How should researchers address the lack of established occupational exposure limits for this compound?

Adopt a precautionary framework :

- Use ALARA (As Low As Reasonably Achievable) principles for handling.

- Model exposure risks using analogs (e.g., dimethylamino-propylamine derivatives) with known toxicity profiles .

- Implement real-time air monitoring and biological sampling to track exposure .

Q. What computational methods can predict the reactivity or stability of this compound under varying experimental conditions?

Quantum chemical analysis (e.g., DFT calculations) can simulate electronic properties, reaction pathways, and stability in solvents or elevated temperatures. Pair computational data with experimental validation (e.g., NMR kinetics or TGA/DSC for thermal stability) .

Q. How to resolve contradictions in safety classifications (e.g., "not classified" vs. recommended PPE)?

- Comparative Analysis: Review multiple Safety Data Sheets (SDS) to identify consensus or outliers in hazard descriptions .

- Toxicological Testing: Conduct acute toxicity assays (e.g., LD50 in rodent models) and ecotoxicity studies to fill data gaps .

- Literature Synthesis: Cross-reference peer-reviewed studies on structurally related ureas or amines to infer hazards .

Methodological Considerations

- Experimental Design: For stability studies, use controlled environments (e.g., inert atmosphere, pH buffers) and characterize degradation products via LC-MS .

- Data Contradiction Analysis: Apply statistical tools (e.g., ANOVA) to assess variability in reported physicochemical properties and validate methods through inter-laboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.